2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide
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Overview
Description
2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide is a chemical compound with the molecular formula C9H6Cl2N2O. It is used in various biochemical and proteomics research applications . This compound is known for its unique structure, which includes a cyano group, dichlorophenyl group, and a methylacetamide moiety.
Preparation Methods
The synthesis of 2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide typically involves the reaction of N-substituted-2-cyano-N-(substituted-phenyl)acetamides with specific reagents under controlled conditions. One common method involves the use of triflic anhydride (Tf2O) in dimethylformamide (DMF) as a solvent, leading to the formation of the desired product in good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)-2-methylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Cyano-N-(2,3-dichlorophenyl)-2-methylacetamide can be compared with other similar compounds, such as:
- 2-Cyano-N-(2,3-dichlorophenyl)acetamide
- 2-Cyano-N-(2,3-dichlorophenyl)-3-[4-(diphenylamino)phenyl]acrylamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the cyano group, dichlorophenyl group, and methylacetamide moiety in this compound gives it distinct properties and applications .
Properties
CAS No. |
1251387-11-7 |
---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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